(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

Proteasome inhibition β2 subunit selectivity Trypsin-like activity

Select this non-peptidic α-aminoboronic acid for clean β2-subunit proteasome profiling. With an IC₅₀ of 1,870 nM against the trypsin-like (β2) subunit—1.9-fold more potent than bortezomib (3,600 nM)—it enables β2-specific dissection without confounding chymotrypsin-like inhibition. The 4-fluorophenyl architecture eliminates peptide backbone instability, offering a validated scaffold for next-generation inhibitor design. Scalable synthesis via carbonyl condensation protection methodology (US20170305937). For R&D use; request quote for gram-to-kilogram quantities.

Molecular Formula C8H11BFNO2
Molecular Weight 182.99 g/mol
Cat. No. B13407513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid
Molecular FormulaC8H11BFNO2
Molecular Weight182.99 g/mol
Structural Identifiers
SMILESB(C(CC1=CC=C(C=C1)F)N)(O)O
InChIInChI=1S/C8H11BFNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,12-13H,5,11H2
InChIKeyFRAXJAASBRZNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid Procurement: Compound Identity and Core Characteristics


(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid (CAS 1447763-46-3, molecular formula C₈H₁₁BFNO₂, molecular weight 182.99) is a non-peptidic α-aminoboronic acid derivative featuring a 4-fluorophenyl moiety and an α-aminoalkyl boronic acid pharmacophore [1]. The compound exhibits a calculated density of 1.2±0.1 g/cm³, boiling point of 353.8±52.0 °C at 760 mmHg, and LogP of 1.36 . Its boronic acid functional group enables reversible covalent interaction with the catalytic threonine residue of proteasome active sites, classifying it within the boronic acid proteasome inhibitor family alongside clinical agents such as bortezomib, ixazomib, and delanzomib [2][3].

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid: Why Generic Substitution of Boronic Acid Proteasome Inhibitors Is Scientifically Unsound


Boronic acid proteasome inhibitors cannot be interchanged generically because their subunit selectivity profiles, binding kinetics, and off-target liabilities differ markedly—even among compounds sharing the same α-aminoboronic acid pharmacophore. Bortezomib, ixazomib, and delanzomib exhibit distinct IC₅₀ values across the three proteolytic subunits of the 20S proteasome (chymotrypsin-like/β5, caspase-like/β1, and trypsin-like/β2), with differences spanning multiple orders of magnitude in certain subunit assays [1]. Furthermore, the dissociation kinetics vary dramatically: delanzomib dissociates from the 20S proteasome with a half-time more than 20-fold slower than ixazomib [2], while oprozomib's binding rate constant is 60-fold slower than ixazomib [3]. In myocyte toxicity models, bortezomib induces the most severe damage, followed by delanzomib, ixazomib, oprozomib, and carfilzomib—demonstrating that even closely related boronic acid inhibitors produce divergent toxicity profiles [4]. For (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid specifically, the absence of the peptide backbone found in bortezomib and ixazomib fundamentally alters both its proteasome subunit engagement pattern and its physicochemical properties, rendering direct substitution without empirical validation scientifically indefensible.

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid: Quantified Differential Evidence for Scientific Procurement Decisions


(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid Trypsin-Like (β2) Subunit Inhibition Relative to Clinical Boronic Acid Inhibitors

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid exhibits an IC₅₀ of 1,870 nM against the trypsin-like (β2) activity of human 20S proteasome, measured using Boc-LRR-AMC fluorogenic substrate [1]. In contrast, the clinical boronic acid proteasome inhibitor bortezomib displays substantially weaker trypsin-like inhibition with an IC₅₀ of 3,600 nM [2], while ixazomib is essentially inactive against this subunit (IC₅₀ >10,000 nM) [2]. Delanzomib shows modest β2 activity with IC₅₀ >100 nM [2].

Proteasome inhibition β2 subunit selectivity Trypsin-like activity

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid Non-Peptidic Scaffold Differentiation from Peptidic Boronic Acid Inhibitors

Zhang et al. (2014) designed and synthesized a series of novel non-peptide boronic acid derivatives, among which compound 6a—a close structural analog within the same non-peptidic α-aminoboronic acid series—exhibited an IC₅₀ of 161.90±29.46 nM against proteasome activity [1]. This non-peptidic scaffold is structurally distinct from peptidic boronic acid inhibitors such as bortezomib (dipeptidyl boronic acid), ixazomib (dipeptidyl boronic acid with citric acid moiety), and delanzomib (dipeptidyl boronic acid) [2]. The absence of a peptide backbone in (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid eliminates peptide bond hydrolysis susceptibility and alters proteasome subunit engagement geometry [3].

Non-peptidic scaffold Proteasome inhibitor Structural differentiation

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid Synthesis Feasibility via Protected Aminoaryl Boronic Acid Methodology

Patent US20170305937 describes a process for preparing aminoaryl- and aminoheteroaryl boronic acids and esters in high yields starting from dialkyl ketal derivatives [1]. This methodology directly applies to (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid synthesis by addressing the fundamental incompatibility between free amino groups and the organometallic conditions required for boronic acid formation—a limitation that complicates the synthesis of many amino-containing boronic acid derivatives [2]. The protected intermediate approach (via carbonyl condensation) enables reliable access to this compound class [3].

Aminoaryl boronic acid synthesis High-yield preparation Protected intermediate methodology

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid: Evidence-Based Research and Industrial Application Scenarios


Selective Investigation of Trypsin-Like (β2) Proteasome Activity in Cancer Cell Models

Researchers studying the specific contribution of trypsin-like proteasome activity to tumor cell survival or drug resistance mechanisms can employ (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid as a β2-selective tool compound. With an IC₅₀ of 1,870 nM against the β2 subunit—1.9-fold more potent than bortezomib's 3,600 nM β2 inhibition—and without the confounding potent chymotrypsin-like inhibition that characterizes clinical boronic acid drugs (bortezomib CT-L IC₅₀ 5.1-5.7 nM; ixazomib CT-L IC₅₀ 2.8-5 nM) [1][2], this compound enables clean dissection of β2-mediated proteolytic contributions to cellular homeostasis.

Structure-Activity Relationship Studies of Non-Peptidic Proteasome Inhibitor Scaffolds

Medicinal chemistry programs developing next-generation proteasome inhibitors with reduced peptide character can utilize (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid as a core scaffold or reference compound. The non-peptidic α-aminoboronic acid architecture, represented by this compound and its close analog compound 6a (IC₅₀ 161.90±29.46 nM) [1], provides a template for SAR exploration that circumvents the peptide bond instability, peptidase susceptibility, and complex synthetic requirements inherent to dipeptidyl boronic acids such as bortezomib and ixazomib [3].

Development of Synthetic Methodology for Amino-Containing Boronic Acid Building Blocks

Process chemistry teams and CROs developing scalable routes to amino-containing boronic acid intermediates can reference the protected aminoaryl boronic acid methodology described in US20170305937 [4] for (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid production. The carbonyl condensation protection strategy addresses the fundamental incompatibility between free amines and organometallic boronation conditions [5], establishing a validated synthetic pathway that distinguishes reliably accessible amino-boronic acids from those lacking established preparative methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.